Technical Whitepaper: Operational Safety and Chemical Profiling of N-Methyl-2-(trifluoromethoxy)aniline Hydrochloride
Technical Whitepaper: Operational Safety and Chemical Profiling of N-Methyl-2-(trifluoromethoxy)aniline Hydrochloride
[1]
Executive Summary & Strategic Context
N-Methyl-2-(trifluoromethoxy)aniline hydrochloride (CAS: 1215206-13-5) is a high-value fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1] The presence of the trifluoromethoxy (–OCF
However, its utility comes with significant operational risks. As an aniline derivative, it possesses a latent toxicity profile dominated by methemoglobinemia potential. Furthermore, the hydrochloride salt form, while chemically more stable than the free base, introduces hygroscopic properties and acidity that complicate handling. This guide synthesizes the physicochemical data with actionable safety protocols to ensure research integrity and personnel safety.
Chemical Identity & Physicochemical Profile[2][3][4][5]
The hydrochloride salt offers improved shelf-life stability compared to the free base, which is prone to oxidation (darkening) upon air exposure.
| Property | Data Specification |
| Chemical Name | N-Methyl-2-(trifluoromethoxy)aniline hydrochloride |
| CAS Number (Salt) | 1215206-13-5 |
| CAS Number (Free Base) | 175278-04-3 |
| Molecular Formula | |
| Molecular Weight | 227.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (partial/acidic) |
| Acidity | Hydrolyzes to form acidic solution (pH < 3 in water) |
| Stability | Hygroscopic; light-sensitive (store in amber vials) |
Toxicology & Hazard Mechanism (The "Why")
Standard Safety Data Sheets (SDS) list hazards (H301, H373) but rarely explain the mechanism driving these classifications. Understanding the bioactivation pathway is crucial for risk assessment.
The Methemoglobinemia Pathway
Like many N-alkyl anilines, this compound is not directly toxic to hemoglobin. It undergoes hepatic bioactivation. The N-methyl group is first demethylated or directly N-hydroxylated by Cytochrome P450 enzymes. The resulting N-hydroxy metabolite enters the erythrocyte, where it oxidizes Ferrous iron (
Visualization: Metabolic Bioactivation
The following diagram illustrates the toxification pathway that necessitates strict exposure controls.
Figure 1: Bioactivation pathway leading to methemoglobinemia.[1] The lipophilic OCF3 group facilitates rapid absorption.
Specific Hazards (GHS Classification)
-
Acute Toxicity (Oral/Dermal): Category 3 (Toxic).[2][3][4] Rapid absorption expected due to the fluorinated ether motif.
-
Skin/Eye Corrosion: The HCl salt forms hydrochloric acid upon contact with moisture (sweat/tears), leading to immediate irritation or chemical burns (H314/H318).
-
STOT-RE (Specific Target Organ Toxicity): Prolonged exposure damages red blood cells and the spleen (H373).[1][3]
Operational Safety & Handling Protocol
This section outlines a self-validating workflow for handling the compound in a research setting.
Engineering Controls & PPE[1]
-
Respiratory: Do not handle on an open bench. Use a certified chemical fume hood.[5] If dust formation is likely, use a P3/N100 particulate respirator.
-
Dermal: The OCF
group increases lipophilicity, potentially enhancing skin permeation.-
Recommendation: Double-gloving. Inner layer: Laminate film (Silver Shield) or heavy Nitrile (>0.11mm). Outer layer: Disposable Nitrile for dexterity.
-
-
Eye Protection: Chemical splash goggles are mandatory due to the acidity of the HCl salt.
Handling Lifecycle Workflow
This diagram defines the operational logic from receipt to disposal.
Figure 2: Operational lifecycle emphasizing moisture control and waste segregation.
Storage & Stability[1]
-
Hygroscopicity: The HCl salt will absorb atmospheric moisture, turning into a sticky gum that is difficult to weigh and chemically degraded.
-
Protocol: Store in a desiccator or under inert gas (Argon/Nitrogen). Keep container tightly sealed with Parafilm.
-
Incompatibility: Segregate from strong oxidizing agents (risk of vigorous reaction) and strong bases (liberates the free amine, which is volatile and toxic).
Emergency Response Protocols
Critical Note: Standard First Aid may be insufficient for aniline poisoning.
-
Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel.
-
Skin Contact:
-
Immediate Action: Wash with polyethylene glycol 400 (PEG 400) if available, followed by soap and water. PEG is more effective than water alone for solubilizing lipophilic anilines.
-
Observation: Monitor for "cyanosis" (blue lips/fingernails) for 24 hours.
-
-
Medical Antidote: In cases of severe methemoglobinemia (MetHb > 30%), Methylene Blue is the standard antidote. Ensure medical responders are aware this is an aniline exposure.
Synthesis & Quality Control (Application Scientist Notes)
For researchers synthesizing or verifying this material, the following analytical signatures are diagnostic.
-
19F NMR: The trifluoromethoxy group (
) is distinct.-
Shift: Typically
-57 to -59 ppm (singlet).[1] -
Validation: Absence of other fluorine signals confirms no hydrolysis to phenolic byproducts.
-
-
1H NMR (DMSO-d6):
-
Look for the N-Methyl singlet (
2.8 ppm). -
The HCl salt will show a broad exchangeable proton peak (ammonium) often >8.0 ppm.
-
-
Free-Basing Protocol: If the free base is required for a reaction:
-
Suspend salt in DCM.
-
Wash with sat.
(Do not use strong NaOH if sensitive functional groups are present). -
Dry organic layer (
) and concentrate. Use immediately due to oxidation risk.
-
References
-
PubChem. N-methyl-2-(trifluoromethoxy)aniline (Compound Summary). National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - Aniline derivatives and halogenated salts. (General Aniline Hazards).[6][7][8][9] Available at: [Link][1]
-
National Institutes of Health (PMC). Toxic Encephalopathy and Methemoglobinemia after Trifluoromethyl-aniline Poisoning. Available at: [Link]
Sources
- 1. 22864-65-9|N-Methyl-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 7. carlroth.com [carlroth.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. ICSC 1013 - ANILINE HYDROCHLORIDE [inchem.org]
